1-(3,6-dichloro-9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol
Description
1-(3,6-Dichloro-9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol (CAS: 325695-34-9) is a carbazole-derived amino alcohol featuring a dichlorinated carbazole core (3,6-dichloro substitution) and a propan-2-ol side chain modified with a furan-2-ylmethyl amino group. Its molecular formula is C20H18Cl2N2O2, with a molar mass of 389.28 g/mol . The compound's structure combines a planar aromatic carbazole system with a flexible amino alcohol chain, enabling interactions with biological targets such as enzymes or membranes.
Properties
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(furan-2-ylmethylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c21-13-3-5-19-17(8-13)18-9-14(22)4-6-20(18)24(19)12-15(25)10-23-11-16-2-1-7-26-16/h1-9,15,23,25H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFKSKBVPJLTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “1-(3,6-dichloro-9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol”, also known as GNF-Pf-3926, primarily targets the protein PfMFR3 in the Plasmodium falciparum parasite. PfMFR3 is an orphan transporter protein that belongs to the major facilitator superfamily (MFS) and is localized to the parasite’s mitochondrion.
Mode of Action
It is suggested that it interacts with pfmfr3, potentially affecting mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria.
Biochemical Pathways
Given its interaction with pfmfr3, it is likely that the compound affects mitochondrial processes in plasmodium falciparum.
Pharmacokinetics
A study on a structurally related compound, gnf-pf-5009, suggests that unfavorable physicochemical properties might be responsible for a lack of oral efficacy.
Result of Action
The result of GNF-Pf-3926’s action is likely to be a disruption of mitochondrial processes in Plasmodium falciparum, given its interaction with the mitochondrial transporter PfMFR3. This could potentially lead to the death of the parasite, providing an antimalarial effect.
Biological Activity
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol is a novel compound with a unique structure that combines a carbazole moiety with a furan-linked amine. Its molecular formula is C20H22Cl2N2O2, and it has garnered interest due to its potential biological activities. This article aims to compile existing knowledge about its biological activity, including synthesis, structure-activity relationships (SAR), and preliminary research findings.
The compound features:
- Molecular Weight : 389.275 g/mol
- Molecular Structure : Characterized by the presence of chlorine atoms at the 3 and 6 positions of the carbazole ring, which may enhance its reactivity and biological activity.
Biological Activity Overview
Preliminary studies suggest that compounds containing carbazole structures exhibit a range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Antioxidant activity
Table 1: Comparison of Similar Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-(3,6-difluorocarbazol-9-yl)-3-(1,1-dioxo-thiazolidin)propan-2-ol | Structure | Contains fluorine instead of chlorine; different halogen substitution may affect biological activity |
| 1-(4-hydroxycarbazolyl)-3-(furan)propanol | Structure | Lacks dichlorination; may exhibit different solubility and reactivity |
| 1-(carbazolyl)-3-(phenylmethyl)propanol | Structure | Substituted phenyl instead of furan; variations in biological activity due to structural differences |
Anticancer Activity
A study evaluating various carbazole derivatives indicated that certain modifications enhance cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups like chlorine is often associated with increased potency against tumor cells.
Antimicrobial Properties
Research on structurally similar compounds has shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The unique structural features of this compound may confer similar properties.
Structure-Activity Relationship (SAR)
Studies have indicated that the position and type of substituents on the carbazole ring significantly affect biological activity. For instance, compounds with halogen substitutions often demonstrate enhanced biological effects compared to their non-halogenated counterparts.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Chlorine (target compound) vs.
- Amino Substituent Impact: Alkyl Chains (e.g., hexyl, 3-methylbutyl): Longer chains increase lipophilicity but reduce solubility, as seen in lower melting points for heptyl analogs (74.5–78.1°C) . Aromatic/Heterocyclic Groups (e.g., benzyl, furan, naphthyl): Enhance π-π interactions and hydrogen bonding. The furan group in the target compound may offer a balance between hydrophobicity and polarity compared to purely aromatic substituents.
Pharmacokinetic and Drug-Likeness Considerations
- logP and Solubility : The diiodo-naphthyl analog () has extremely high logP (8.65), likely reducing aqueous solubility, whereas the target compound’s furan group may improve solubility compared to purely alkyl or aromatic analogs.
Q & A
Q. What are the optimal synthetic routes and purification methods for synthesizing 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol?
The synthesis typically involves multi-step reactions:
Carbazole Halogenation : Introduce chlorine at positions 3 and 6 of the carbazole core using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperature (40–60°C) .
Epoxide Formation : React the dichlorocarbazole with epichlorohydrin to form an epoxide intermediate, requiring anhydrous conditions and inert atmosphere (N₂/Ar) .
Amination : Open the epoxide ring with furan-2-ylmethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C .
Q. Purification Methods :
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Halogenation | Cl₂, DCM, 50°C | 75–85 | 90 |
| Epoxidation | Epichlorohydrin, KOH, 0°C | 60–70 | 85 |
| Amination | Furan-2-ylmethylamine, DMF, 70°C | 50–60 | 92 |
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₂₁H₁₉Cl₂N₂O₂: [M+H]⁺ = 409.0821 .
- X-ray Crystallography : Confirms stereochemistry and hydrogen-bonding networks (e.g., OH···N interactions) .
Advanced Research Questions
Q. What is the mechanistic basis for its antibacterial activity against multidrug-resistant pathogens like Pseudomonas aeruginosa?
The compound (structurally related to SPI031) disrupts bacterial membranes via:
Lipid Bilayer Interaction : The dichlorocarbazole moiety intercalates into hydrophobic regions, destabilizing membrane integrity .
Inhibition of Efflux Pumps : Competitive binding to AcrB/TolC proteins reduces antibiotic resistance .
Q. Experimental Validation :
Q. Table 2: Biological Activity Profile
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus | 4–8 | Membrane disruption |
| P. aeruginosa | 2–4 | Efflux pump inhibition |
Q. How does the furan-2-ylmethylamino substituent influence structure-activity relationships (SAR) in medicinal chemistry applications?
Q. Case Study :
Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., variable IC₅₀ values in anticancer assays)?
Standardize Assay Conditions :
- Use consistent cell lines (e.g., HepG2 for liver cancer) and incubation times (48–72 hrs).
- Control for solvent effects (DMSO ≤0.1%) .
Validate Target Engagement :
- Surface Plasmon Resonance (SPR) : Directly measure binding affinity to targets like SIRT1 .
- Knockout Models : Use CRISPR-edited cells to confirm on-target effects .
Example : Discrepancies in IC₅₀ (2–20 µM) for Nampt activation were resolved by normalizing data to cellular NAD⁺ levels .
Q. What computational strategies are effective for predicting interactions with biological targets (e.g., enzymes, receptors)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding to Nampt (PDB ID: 5FLP) .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
Key Finding : The propan-2-ol backbone forms stable hydrogen bonds with Nampt’s catalytic residues (Asp219, His191) .
Q. How can researchers optimize enantiomeric purity for pharmacological studies?
Q. Table 3: Enantiomeric Excess (ee) Optimization
| Method | ee (%) | Yield (%) |
|---|---|---|
| Chiral resolution | 99 | 30 |
| Asymmetric catalysis | 85 | 65 |
Q. What in vivo models are appropriate for evaluating cardioprotective effects (e.g., diabetic cardiomyopathy)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
